GSK484

Catalog No.
S529468
CAS No.
1652591-81-5
M.F
C27H32ClN5O3
M. Wt
510.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK484

CAS Number

1652591-81-5

Product Name

GSK484

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C27H32ClN5O3

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N

SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Synonyms

[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Description

GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.

Chemical Structure

GSK484 is a heterocyclic molecule containing several important functional groups. These groups are believed to contribute to its interactions with biological targets.

  • A central scaffold of benzimidazole linked to an indole group
  • A cyclopropylmethyl group attached to the indole ring
  • A methoxy group on the benzimidazole ring
  • A piperidinyl group
  • A methanone group (ketone)
  • A hydrochloride salt form

In Vitro Studies

GSK484 has been studied in cell-based assays to assess its effects on various biological processes. These studies provide initial data for potential drug discovery efforts.

  • Studies suggest GSK484 may interact with certain enzymes or receptors [].
  • More details on the specific targets and mechanisms of action are not publicly available due to the potential commercial sensitivity of such information.

In Vivo Studies

There is limited information publicly available on in vivo studies with GSK484.

  • In vivo studies are typically conducted in animals to assess the safety and efficacy of a compound after promising results from cell-based studies.
  • Due to the focus on pre-clinical research, detailed information on these studies might not be publicly available.

GSK484 is a reversible inhibitor of the enzyme peptidylarginine deiminase 4, commonly referred to as PAD4. It has a chemical structure characterized by its selective binding to the low-calcium form of PAD4, with an inhibitory concentration (IC50) of approximately 50 nanomolar. This compound is notable for its high selectivity for PAD4 compared to other isoforms of peptidylarginine deiminases, namely PAD1, PAD2, and PAD3 . GSK484 has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune diseases.

GSK484 primarily acts through the inhibition of PAD4, which catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification is significant in various biological processes, including gene regulation and immune response. By inhibiting PAD4, GSK484 effectively prevents the formation of citrullinated proteins, which are implicated in the pathogenesis of several diseases, including rheumatoid arthritis and certain cancers .

The mechanism of action involves competitive inhibition where GSK484 binds to the active site of PAD4, blocking substrate access. This interaction can be studied through various biochemical assays that measure citrullination levels in cellular lysates pre-treated with GSK484 .

GSK484 has demonstrated several biological activities that are relevant to its therapeutic potential:

  • Anti-inflammatory Effects: In preclinical models, GSK484 has shown efficacy in reducing neutrophil extracellular trap formation (NETosis), which is linked to systemic inflammation and tissue damage in cancer-associated kidney injury .
  • Enhancement of Radiosensitivity: Research indicates that GSK484 can sensitize certain breast cancer cell lines (MDA-MB-231 and BT-549) to ionizing radiation, potentially improving the efficacy of radiotherapy .
  • Renal Protection: In studies involving tumor-bearing mice, GSK484 treatment resulted in normalized kidney function and reduced expression of inflammatory markers associated with renal injury .

The synthesis of GSK484 involves several key steps that typically include:

  • Formation of the Core Structure: The initial steps focus on constructing the indazole core structure through standard organic synthesis techniques.
  • Modification for Selectivity: Subsequent modifications are made to enhance selectivity for PAD4 over other isoforms.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Specific synthetic routes can vary based on the desired properties and scale of production but generally follow established protocols for similar compounds in medicinal chemistry .

GSK484 has potential applications across several domains:

  • Cancer Therapy: Its ability to enhance radiosensitivity suggests a role in combination therapies for cancer treatment.
  • Autoimmune Disorders: Given its mechanism of inhibiting citrullination, GSK484 may be explored as a therapeutic agent for conditions like rheumatoid arthritis.
  • Inflammatory Diseases: The compound's anti-inflammatory properties position it as a candidate for treating various inflammatory conditions linked to excessive NETosis.

Studies investigating the interactions of GSK484 with biological systems have revealed:

  • Selectivity Profile: GSK484 exhibits a strong preference for PAD4 over other peptidylarginine deiminases, making it a valuable tool for studying PAD4-related pathways without cross-reactivity .
  • Cellular Impact: Interaction studies have shown that GSK484 can modulate cellular responses by altering cytokine profiles and reducing markers associated with inflammation and tissue damage .

Several compounds share structural or functional similarities with GSK484. Here are some notable examples:

Compound NameMechanismSelectivityUnique Features
Cl-amidineInhibits peptidylarginine deiminase 2Non-selectiveBroad-spectrum PAD inhibitor
BB-Cl-amidineInhibits peptidylarginine deiminase 4SelectiveImproved potency over Cl-amidine
F-amidineInhibits multiple PAD isoformsNon-selectiveFluorinated derivative

GSK484's uniqueness lies in its high selectivity for PAD4, making it particularly suitable for targeted studies and therapeutic applications without affecting other isoforms significantly. This selectivity enhances its potential utility in both research and clinical settings compared to broader-spectrum inhibitors like Cl-amidine or F-amidine .

Through these properties and mechanisms, GSK484 stands out as a promising candidate for further research and development in therapeutic contexts related to inflammation and cancer.

Molecular Identity

GSK484, chemically designated as ((3S,4R)-3-amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a synthetic small molecule with the following properties:

PropertyValueSource
Molecular FormulaC₂₇H₃₁N₅O₃·HCl
CAS Registry Number1652591-81-5
Molecular Weight510.04 g/mol
Purity>98% (HPLC)
Solubility50 mM in DMSO; 2 mg/mL in H₂O

Structural Features

GSK484’s structure comprises three key domains (Figure 1):

  • Benzimidazole Core: A 1-methyl-7-methoxy benzimidazole scaffold critical for binding PAD4’s active site.
  • Indole-Cyclopropane Moiety: A 1-(cyclopropylmethyl)indole group that enhances selectivity by interacting with hydrophobic pockets in PAD4.
  • Piperidine Pharmacophore: A (3S,4R)-3-amino-4-hydroxypiperidine unit forming hydrogen bonds with Asp473 and Asn585 residues.

Stereochemical Configuration

The (3S,4R) configuration of the piperidine ring is essential for activity. Inversion at either center reduces binding affinity by >100-fold.

X-ray Crystallography Insights

Co-crystallization studies with PAD4 (PDB: 4X8M) reveal that GSK484 induces a β-hairpin conformation in residues 633–645, creating a hydrophobic pocket occupied by the cyclopropane group. This structural rearrangement is absent in PAD1–3, explaining its isoform selectivity.

Chemical Identity and Nomenclature

GSK484 is a synthetic organic compound classified as a benzimidazole derivative that functions as a selective inhibitor of peptidylarginine deiminase 4 [1] [2]. The compound's International Union of Pure and Applied Chemistry name is [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone [1] [7]. This complex nomenclature reflects the compound's intricate molecular architecture, which incorporates multiple heterocyclic ring systems and stereocenters.

The compound is registered under Chemical Abstracts Service number 1652629-23-6 for the free base form and 1652591-81-5 for the hydrochloride salt [1] [4]. GSK484 is also catalogued in major chemical databases including PubChem (CID: 86340175) and ChEMBL (ID: CHEMBL4539512) [1] [7].

Molecular Formula and Mass Specifications

GSK484 possesses the molecular formula C27H31N5O3, indicating a complex organic structure containing 27 carbon atoms, 31 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms [1] [5]. The molecular weight of the free base form is precisely 473.6 grams per mole, while the commonly used hydrochloride salt form exhibits a molecular weight of 510.0 grams per mole [1] [15].

The compound's structural complexity is reflected in its high molecular weight and the presence of multiple heteroatoms, which contribute to its specific binding properties and biological activity [3] [10]. The nitrogen atoms are distributed across three distinct heterocyclic systems: the benzimidazole core, the indole ring system, and the piperidine ring [1] [24].

Structural Architecture and Ring Systems

Benzimidazole Core System

The central structural element of GSK484 is a benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring [14] [23]. This bicyclic heterocycle serves as the primary scaffold and is substituted at multiple positions [1] [24]. The benzimidazole core bears a methoxy group at the 7-position and a methyl substituent at the 1-position of the imidazole ring [1] [4].

The benzimidazole framework is crucial for the compound's biological activity, as demonstrated by structure-activity relationship studies that show modifications to this core significantly impact potency [3] [11]. The aromatic system provides π-π stacking interactions with target proteins and contributes to the compound's overall stability [11] [28].

Indole Ring System with Cyclopropylmethyl Substitution

Connected to the 2-position of the benzimidazole core is an indole ring system, which represents another significant structural component [1] [24]. The indole moiety is itself substituted with a cyclopropylmethyl group attached to the nitrogen atom at the 1-position [1] [11]. This cyclopropylmethyl substituent has been identified as particularly important for binding affinity, with crystallographic studies revealing that it occupies a specific hydrophobic pocket in the target protein [11] [24].

The cyclopropyl group contributes four carbon atoms and seven hydrogen atoms to the overall molecular formula, and its rigid three-membered ring structure provides conformational constraints that enhance selectivity [11] [25]. Research has demonstrated that replacement of the cyclopropyl moiety with other alkyl groups results in decreased potency, highlighting its critical role in molecular recognition [11] [28].

Piperidine Ring with Chiral Centers

The third major ring system in GSK484 is a six-membered piperidine ring that connects to the benzimidazole core through an amide linkage [1] [4]. This piperidine ring contains two chiral centers at positions 3 and 4, with specific stereochemical configurations designated as (3S,4R) [1] [26]. The 3-position bears an amino group in the S-configuration, while the 4-position carries a hydroxyl group in the R-configuration [1] [10].

The stereochemistry of these chiral centers is critical for biological activity, as the specific three-dimensional arrangement allows for optimal interactions with the target protein's active site [11] [26]. The amino and hydroxyl substituents participate in hydrogen bonding interactions that contribute to the compound's binding affinity and selectivity [3] [11].

Chemical Structure Representation

The compound's structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is: CN1C2=C(C=C(C=C2OC)C(=O)N3CCC@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 [1] [4]. This notation captures both the connectivity and stereochemistry of the molecule.

The International Chemical Identifier string provides another standardized representation: InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16 [1] [4]. The corresponding InChI Key, BDYDINKSILYBOL-WMZHIEFXSA-N, serves as a unique molecular identifier [1] [7].

Physicochemical Properties

Physical Characteristics

GSK484 in its hydrochloride salt form appears as a white to beige powder at room temperature [4] [15]. The compound demonstrates crystalline properties, allowing for X-ray crystallographic analysis when complexed with target proteins [11] [17]. The solid-state form is stable under standard storage conditions when kept at 2-8°C [4] [16].

Solubility Profile

The solubility characteristics of GSK484 vary significantly depending on the solvent system employed [15] [16]. In water, the hydrochloride salt demonstrates good solubility, achieving concentrations up to 100 milligrams per milliliter when warmed, equivalent to approximately 196.06 millimolar [15] [29]. This aqueous solubility represents a significant improvement over the free base form, which exhibits poor water solubility [29].

SolventSolubility (mg/mL)Solubility (mM)
Water (warmed)100196.06
Dimethyl sulfoxide25-10049.01-196.06
Ethanol25-10049.01-196.06
Dimethylformamide3058.82
Phosphate buffered saline (pH 7.2)59.80

In organic solvents, GSK484 shows variable solubility, with dimethyl sulfoxide and ethanol supporting concentrations between 25-100 milligrams per milliliter [15] [20]. The compound's limited solubility in physiological buffer systems (5 mg/mL in phosphate buffered saline) has implications for formulation development and has led to the exploration of nanoparticle delivery systems [29].

Molecular Structural Analysis

Structural Component Breakdown

The complex architecture of GSK484 can be systematically analyzed by examining its constituent structural elements and their contributions to the overall molecular formula [1] [24]:

Structural ComponentPosition/LocationChemical Formula Contribution
Benzimidazole CoreCentral heterocyclic systemC8H5N2
Indole Ring SystemAttached to position 2 of benzimidazoleC8H6N + cyclopropylmethyl
Piperidine RingConnected via amide bond to benzimidazoleC5H10N
Cyclopropylmethyl GroupN-substituent on indole ringC4H7
Methoxy SubstituentPosition 7 of benzimidazoleCH3O
Amino GroupPosition 3 of piperidine ring (S configuration)NH2
Hydroxyl GroupPosition 4 of piperidine ring (R configuration)OH
Amide LinkageConnecting benzimidazole to piperidineCO

Stereochemical Considerations

The stereochemistry of GSK484 is precisely defined at the piperidine ring, where two chiral centers create a specific three-dimensional arrangement [1] [26]. The (3S,4R) configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the amino group at position 3 has S-stereochemistry while the hydroxyl group at position 4 has R-stereochemistry [12] [26].

This specific stereochemical arrangement is essential for biological activity, as demonstrated by structure-activity relationship studies showing that alterations to the stereochemistry result in significant losses in potency [3] [11]. The stereocenters contribute to the compound's ability to form specific interactions with the target protein's binding site [11] [28].

Crystallographic and Structural Biology Data

X-ray crystallographic studies have provided detailed insights into GSK484's binding mode when complexed with its target protein [11]. These studies reveal that the compound binds to a novel conformation of the peptidylarginine deiminase 4 active site, where part of the binding site is reordered to form a β-hairpin structure [11] [18].

The crystallographic data demonstrate that the aminopiperidine and benzimidazole portions of GSK484 are well-defined in the electron density maps, forming directional interactions with specific amino acid residues [11]. The cyclopropylmethyl group shows particularly good complementarity with a hydrophobic pocket in the protein structure, explaining the importance of this substituent for binding affinity [11] [24].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

509.2193676 g/mol

Monoisotopic Mass

509.2193676 g/mol

Heavy Atom Count

36

Wikipedia

GSK484

Dates

Modify: 2023-08-15
1.Jones, J.E.,Causey, C.P.,Knuckley, B., et al. Protein arginine deiminase 4 (PAD4): Current understanding and future therapeutic potential. Curr. Opin. Drug Discov. Devel. 12(5), 616-627 (2009).

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